An In-Depth Technical Guide on the Core Basic Properties of (2R,3S)-Phenylisoserine
An In-Depth Technical Guide on the Core Basic Properties of (2R,3S)-Phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3S)-Phenylisoserine and its derivatives are chiral compounds of significant interest in medicinal chemistry and drug development. Most notably, the N-benzoyl derivative of (2R,3S)-phenylisoserine forms the C-13 side chain of the potent anticancer drug, Paclitaxel (Taxol®)[1]. This side chain is crucial for the pharmacological activity of Paclitaxel, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis[2]. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of (2R,3S)-phenylisoserine, along with detailed experimental protocols and visual representations of key processes and relationships.
Chemical and Physical Properties
(2R,3S)-Phenylisoserine is a non-proteinogenic amino acid characterized by a phenyl group and two stereocenters. Its derivatives, particularly the N-benzoyl and N-Fmoc protected forms, are widely used in synthesis. The core physical and chemical data for (2R,3S)-phenylisoserine and its key derivatives are summarized in the tables below.
Table 1: Core Properties of (2R,3S)-Phenylisoserine and Derivatives
| Property | (2R,3S)-Phenylisoserine | N-Benzoyl-(2R,3S)-3-phenylisoserine | Fmoc-(2R,3S)-3-phenylisoserine |
| Molecular Formula | C₉H₁₁NO₃[3] | C₁₆H₁₅NO₄[4][5] | C₂₄H₂₁NO₅ |
| Molecular Weight | 181.19 g/mol [3] | 285.29 g/mol [4][5] | 403.43 g/mol |
| CAS Number | 136561-53-0[3] | 132201-33-3[4][5] | 252206-27-2 |
| Appearance | - | White to off-white powder | Off-white powder |
| Melting Point | - | 169-172 °C[6][7] | 191-199 °C |
| Optical Rotation | - | [α]20/D −40° (c = 1.0 in ethanol)[6] | [α]D20 = +15 ± 2º (c=1 in 80% C₂H₅OH) |
Table 2: Spectral Data Summary for N-Benzoyl-(2R,3S)-3-phenylisoserine
| Spectral Data | Description |
| ¹H NMR | Spectra available on PubChem.[4] |
| ¹³C NMR | Spectra available on PubChem.[4] |
| Mass Spectrometry | Detailed mass spectrometry data is available on PubChem, showing precursor ions such as [M+Na]⁺.[4] |
| IR Spectra | FTIR spectra available on PubChem.[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of (2R,3S)-phenylisoserine derivatives, as well as for assessing their biological activity.
Synthesis and Purification
2.1.1. Asymmetric Synthesis of (2R,3S)-N-Benzoyl-3-phenylisoserine Methyl Ester
This protocol is adapted from methodologies described in patent literature, employing an asymmetric synthesis approach to achieve the desired stereochemistry.
-
Step 1: Aldehyde-Imine Condensation: An (R)-proline catalyst is utilized for the enantioselective addition of an aldehyde to N-(phenylmethylene)benzamide. This reaction sets the stereochemistry at the two adjacent chiral centers.
-
Step 2: Oxidation: The resulting protected α-hydroxy-β-benzoylaminoaldehyde is then oxidized to the corresponding carboxylic acid derivative.
-
Step 3: Esterification: The carboxylic acid is subsequently esterified, for example with diazomethane, to yield the methyl ester.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane[8]. Chiral HPLC can be employed to confirm the enantiomeric purity.
2.1.2. Purification by Recrystallization
-
Solvent Selection: A solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is chosen. For (2R,3S)-N-benzoyl-3-phenylisoserine, a mixture of ethyl acetate and heptane has been reported to be effective[8].
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Characterization Methods
2.2.1. Determination of Melting Point
The melting point is a crucial indicator of purity.
-
Apparatus: A standard melting point apparatus is used.
-
Procedure:
-
A small, finely powdered sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
2.2.2. Measurement of Optical Rotation
Optical rotation confirms the stereochemical identity of the compound.
-
Apparatus: A polarimeter.
-
Procedure:
-
A solution of the compound of known concentration is prepared in a suitable solvent (e.g., ethanol).
-
The polarimeter cell is filled with the solution.
-
The angle of rotation of plane-polarized light is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
2.2.3. Chiral HPLC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess of the synthesized compound[9][10].
-
Column: A chiral stationary phase (CSP) column is used. The choice of column depends on the specific derivative being analyzed.
-
Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. Additives like diethylamine or trifluoroacetic acid may be used for basic or acidic compounds, respectively.
-
Procedure:
-
The sample is dissolved in the mobile phase.
-
The sample is injected onto the chiral HPLC column.
-
The enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
The retention times of the two enantiomers are recorded, and the enantiomeric excess is calculated from the peak areas.
-
Biological Activity Assays
2.3.1. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Lines: A panel of human cancer cell lines can be used (e.g., breast cancer lines like MCF-7 or SK-BR-3).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated[11].
-
Biological Role and Mechanism of Action
The primary biological significance of (2R,3S)-phenylisoserine lies in its role as a key component of Paclitaxel. The N-benzoyl-3-phenylisoserine side chain at the C-13 position of the baccatin III core is essential for the anticancer activity of Paclitaxel[12].
Mechanism of Action of Paclitaxel:
Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death)[2].
Role of the (2R,3S)-Phenylisoserine Side Chain:
The phenylisoserine side chain plays a critical role in the binding of Paclitaxel to tubulin[13]. Structure-activity relationship studies have shown that modifications to this side chain can significantly impact the drug's efficacy. The stereochemistry of the side chain is crucial, and the (2R,3S) configuration is optimal for activity. The 2'-hydroxyl group of the side chain is also essential for binding and activity, likely through hydrogen bonding interactions with the tubulin protein[14].
While the phenylisoserine moiety itself is not the sole determinant of activity, its presence and correct configuration are indispensable for the potent anticancer effects of Paclitaxel. Some derivatives of N-benzoyl-3-phenylisoserine have been reported to exhibit cytotoxic, antiviral, and immunomodulatory activities[1]. The immunomodulatory effects of taxanes, including Paclitaxel, are an area of active research, with evidence suggesting they can stimulate an anti-tumor immune response[15][16][17].
Visualizations
Diagram 1: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of the target compound.
Diagram 2: Experimental Workflow for Purity and Identity Confirmation
Caption: Experimental workflow for confirming the purity and identity of the synthesized compound.
Diagram 3: Role in Paclitaxel's Mechanism of Action
References
- 1. N-Benzoyl-(2R,3S)-3-phenylisoserine | Antiviral | TargetMol [targetmol.com]
- 2. Crystal and molecular structure of paclitaxel (taxol) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenylisoserine, (2R,3S)- | C9H11NO3 | CID 7020763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. N-Benzoyl-(2R,3S)-3-phenylisoserine 98 132201-33-3 [sigmaaldrich.com]
- 7. N-Benzoyl-(2R, 3S)-3-phenylisoserine, taxol side chain [myskinrecipes.com]
- 8. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scielo.br [scielo.br]
- 12. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The immunological effects of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immune changes in patients with advanced breast cancer undergoing chemotherapy with taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
